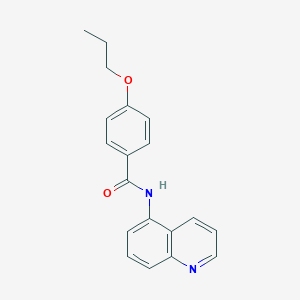![molecular formula C24H24FN3O B244469 N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, also known as FBP, is a novel compound that has been synthesized and extensively studied in recent years. It has shown promising results in various scientific research applications, including the treatment of neurological disorders, cancer, and infectious diseases.
作用机制
The exact mechanism of action of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that play a role in disease progression. For example, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has also been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have various biochemical and physiological effects in animal models. For example, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to decrease the levels of pro-inflammatory cytokines, which play a role in neuroinflammation and cancer progression. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has also been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity. It is also relatively easy to synthesize and purify. However, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide. One potential direction is the development of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide analogs with improved pharmacological properties. Another potential direction is the investigation of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide and its potential side effects.
合成方法
The synthesis of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 4-nitrobenzaldehyde to form 4-(2-fluorobenzyl)-1-nitro-1,2,3,6-tetrahydropyridine. This intermediate is then reduced to 4-(2-fluorobenzyl)-1,2,3,6-tetrahydropyridine, which is further reacted with 4-bromophenyl isocyanate to form N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various scientific research fields. In the field of neuroscience, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In the field of cancer research, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In the field of infectious diseases, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have antiviral and antibacterial properties.
属性
分子式 |
C24H24FN3O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H24FN3O/c25-23-9-5-4-8-20(23)18-27-14-16-28(17-15-27)22-12-10-21(11-13-22)26-24(29)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,26,29) |
InChI 键 |
YIBIZDNECUZFGQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)